trans-4-Methylaminomethyl-cyclohexanecarboxylic acid

Description

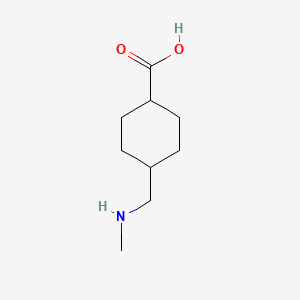

trans-4-Methylaminomethyl-cyclohexanecarboxylic acid is a cyclohexane derivative featuring a methylaminomethyl (-CH₂NHCH₃) substituent at the trans-4 position of the cyclohexane ring, coupled with a carboxylic acid group at the 1-position. Tranexamic acid is a clinically significant antifibrinolytic agent that inhibits plasminogen activation, reducing bleeding .

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

4-(methylaminomethyl)cyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H17NO2/c1-10-6-7-2-4-8(5-3-7)9(11)12/h7-8,10H,2-6H2,1H3,(H,11,12) |

InChI Key |

IDMTVFPMTNDKTC-UHFFFAOYSA-N |

Canonical SMILES |

CNCC1CCC(CC1)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid typically involves the following steps:

Starting Material: The synthesis begins with cyclohexane-1-carboxylic acid.

Substitution Reaction: The carboxylic acid is converted to an intermediate, such as a cyclohexyl chloride, through a substitution reaction using reagents like thionyl chloride.

Amination: The intermediate is then subjected to amination using methylamine to introduce the methylamino group.

Chiral Resolution: The resulting mixture is resolved into its enantiomers using chiral resolution techniques to obtain the desired (1r,4r) isomer.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of industrial catalysts can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

Substitution: The methylamino group can participate in nucleophilic substitution reactions, forming new derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, acidic or basic conditions.

Reduction: Lithium aluminum hydride, anhydrous conditions.

Substitution: Alkyl halides, polar aprotic solvents.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Raw Material for Drug Synthesis

Trans-4-Methylaminomethyl-cyclohexanecarboxylic acid serves as a crucial raw material in the synthesis of various pharmaceutical compounds. It is particularly notable for its role in the production of dipeptides and related compounds utilized in therapeutic drugs, including those targeting diabetes management. The compound's derivatives have been investigated for their potential as Dipeptidyl Peptidase IV (DPP IV) inhibitors, which are significant in the treatment of type 2 diabetes mellitus .

2. Calcium Channel Blockers

Research has indicated that derivatives of this compound exhibit calcium antagonistic properties. These compounds have been developed for treating hypertension and improving blood circulation in coronary and cerebral systems. They demonstrate selective antagonism against membrane potential-dependent calcium channels, which is beneficial in managing cardiovascular diseases .

3. Antihypertensive Agents

The pharmacological profile of this compound derivatives includes antihypertensive activity. These compounds have been shown to improve kidney circulation and reduce blood pressure, making them valuable in cardiovascular therapy .

Agricultural Applications

1. Agricultural Chemicals

The compound is also explored for its applications in agricultural chemistry. Its derivatives can be used as intermediates in the synthesis of agrochemicals, contributing to the development of effective pest control agents and growth regulators .

2. Biopesticides

There is ongoing research into utilizing this compound as a base structure for biopesticides, which are environmentally friendly alternatives to traditional pesticides. These compounds aim to reduce the ecological impact while maintaining efficacy against agricultural pests .

Case Studies

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(methylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The methylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations and Structural Features

The table below highlights key structural analogs and their substituents:

Key Observations:

- Steric and Electronic Effects: The methylaminomethyl group introduces steric bulk compared to the aminomethyl group in tranexamic acid, which may reduce plasmin-binding affinity but enhance metabolic stability .

- Hydrogen Bonding : The hydroxymethyl analog (C₈H₁₄O₃) can form hydrogen bonds, increasing aqueous solubility compared to the hydrophobic phenylsulfonyloxy derivative .

- Synthetic Utility: Tosyl (phenylsulfonyloxy) and phenoxymethyl groups serve as leaving groups or protective intermediates in nucleophilic substitution reactions, enabling modular synthesis of derivatives .

Pharmacological and Biochemical Activity

- Antiplasmin Activity: Tranexamic acid (IC₅₀ ~1.1 μM) binds to plasminogen’s lysine-binding sites, preventing fibrin degradation. The methylaminomethyl analog may exhibit reduced potency due to steric hindrance from the methyl group but could offer prolonged half-life .

- Anti-inflammatory Effects: Tranexamic acid and its phenoxymethyl analog () show anti-inflammatory activity in rodent models, likely through protease inhibition .

- Metabolic Stability: Ester derivatives (e.g., methyl esters) are often prodrugs designed to enhance membrane permeability, as seen in Methyl trans-4-Aminocyclohexanecarboxylate HCl .

Physicochemical Properties

| Property | Tranexamic Acid | trans-4-Methylaminomethyl Analog (Predicted) | trans-4-Hydroxymethyl Analog |

|---|---|---|---|

| Molecular Weight | 157.21 g/mol | ~171.26 g/mol | 158.20 g/mol |

| Solubility in Water | High (polar NH₂ group) | Moderate (methyl reduces polarity) | High (OH group) |

| Melting Point | 240–250°C | ~200–220°C (estimated) | 185–190°C |

| logP | -1.5 | ~-0.9 | -1.2 |

Notes:

- The hydroxymethyl analog’s lower melting point reflects weaker crystal lattice forces due to hydrogen bonding disruption .

Biological Activity

Trans-4-Methylaminomethyl-cyclohexanecarboxylic acid, also known as trans-4-(aminomethyl)cyclohexanecarboxylic acid (T-AMCHA), is a compound of significant interest in pharmaceutical and biochemical research due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a cyclic amino acid derivative characterized by the following molecular formula: CHNO. It features an amino group and a carboxylic acid group attached to a cyclohexane ring, contributing to its unique biological properties.

The biological activity of T-AMCHA can be attributed to several mechanisms:

- Inhibition of Proteases : T-AMCHA acts as an anti-fibrinolytic agent by inhibiting serine proteases like plasmin, which plays a crucial role in wound healing and tissue repair. This inhibition accelerates barrier recovery in epidermal tissues following injury, thus reducing epidermal hyperplasia induced by repeated skin injuries .

- Antidiabetic Properties : The compound has demonstrated antidiabetic effects by inhibiting intestinal maltase and sucrase enzymes, which are involved in carbohydrate digestion. This inhibition leads to reduced glucose absorption, thereby lowering blood sugar levels .

- Immunosuppressive Effects : T-AMCHA exhibits immunosuppressive properties, making it a candidate for treating autoimmune conditions. Its ability to modulate immune responses can be beneficial in managing inflammatory disorders .

Therapeutic Applications

T-AMCHA's biological activities have led to its exploration in various therapeutic contexts:

- Wound Healing : Clinical studies indicate that T-AMCHA enhances the recovery of the skin barrier after injuries, making it a potential treatment for skin wounds and disorders associated with barrier dysfunction .

- Diabetes Management : Due to its ability to inhibit digestive enzymes, T-AMCHA is being investigated as a therapeutic agent for managing diabetes and related metabolic disorders .

- Cosmetic Applications : Recent formulations combining T-AMCHA with other agents have been tested for efficacy in treating melasma, a common skin pigmentation disorder. In clinical trials, these formulations showed promising results compared to standard treatments .

Case Studies

- Wound Healing Study : A study involving hairless mice demonstrated that topical application of T-AMCHA significantly accelerated skin barrier recovery after tape stripping injuries. This effect was quantified by measuring epidermal thickness and proteolytic activity post-injury .

- Melasma Treatment Trial : In a randomized controlled trial with Thai adults suffering from melasma, a formulation containing T-AMCHA showed superior results in reducing melanin levels compared to control treatments. The relative melanin value (RMV) was significantly lower in patients treated with the active formulation .

Data Summary

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.